2-(2-Chlorophenyl)acetamide
Overview
Description
“2-(2-Chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)acetamide” consists of a benzene ring attached to an acetamide group with a chlorine atom on the benzene ring . The molecular weight is 169.61 .Physical And Chemical Properties Analysis
“2-(2-Chlorophenyl)acetamide” is a solid compound . It has a density of 1.3±0.1 g/cm³, a boiling point of 344.9±25.0 °C at 760 mmHg, and a flash point of 162.4±23.2 °C .Scientific Research Applications
Antiviral and Neuroprotective Properties
A novel derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. It significantly reduced viral load and increased survival in infected mice (Ghosh et al., 2008).
Crystal Structure Analysis
Studies on the crystal structure of related acetamides, including 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have provided insights into molecular interactions and properties, which are critical for understanding and developing new compounds (Saravanan et al., 2016).
Nonlinear Optical Properties
Research on acetamide structures, including derivatives of 2-(2-Chlorophenyl)acetamide, has explored their nonlinear optical properties, indicating potential for applications in photonic devices like optical switches and modulators (Castro et al., 2017).
Antibacterial Activity
Various derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, including those related to 2-(2-Chlorophenyl)acetamide, have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai et al., 2008).
Photochemical and Thermochemical Modeling
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, related to 2-(2-Chlorophenyl)acetamide, have been conducted to analyze their efficiency as photosensitizers in dye-sensitized solar cells, indicating potential in photovoltaic applications (Mary et al., 2020).
Insecticidal Efficacy
Phenoxyacetamide derivatives, such as N-(4-chlorophenyl)-2-phenoxyacetamide, exhibited significant insecticidal effects against pests like the cotton leafworm, showcasing potential applications in pest control (Rashid et al., 2021).
Quantum Chemical Calculations
Studies involving quantum chemical calculations of derivatives of 2-(2-Chlorophenyl)acetamide have provided insights into their conformation, vibrational spectroscopic, electronic, and thermodynamic properties, which are essential for understanding their reactivity and potential applications (Choudhary et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJGNXYBEZIOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348858 | |
Record name | 2-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)acetamide | |
CAS RN |
10268-06-1 | |
Record name | 2-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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